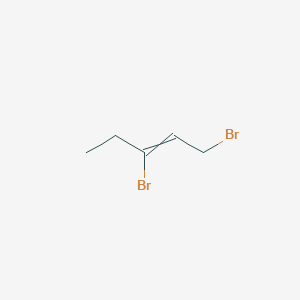

1,3-Dibromopent-2-ene

Description

Significance and Research Context within Halogenated Alkenes

Halogenated alkenes are organic compounds that contain at least one halogen atom bonded to a carbon atom of an alkene. smolecule.com The presence of both a double bond and a halogen confers a dual reactivity to these molecules. The double bond can undergo electrophilic addition reactions, while the carbon-halogen bond allows for nucleophilic substitution and elimination reactions. smolecule.com This versatility makes halogenated alkenes valuable intermediates in the synthesis of a wide range of more complex organic molecules, including pharmaceuticals and materials. smolecule.com

1,3-Dibromopent-2-ene, with its two bromine atoms strategically placed relative to the double bond, is a subject of research for its potential as a precursor in various chemical transformations. The specific positioning of the bromine atoms influences the regioselectivity and stereoselectivity of its reactions, making it a useful model for understanding the fundamental principles of organic reaction mechanisms.

Overview of Dibromopentene Isomerism

Isomerism is a fundamental concept in chemistry, and the molecular formula for dibromopentene, C₅H₈Br₂, can represent a multitude of structural and stereoisomers. Understanding these isomeric forms is crucial as they can exhibit distinct physical and chemical properties.

Structural Isomers: These isomers have the same molecular formula but different connectivity of atoms. For dibromopentene, the bromine atoms and the double bond can be located at various positions on the five-carbon chain. Examples of structural isomers include 1,2-dibromopent-1-ene, 2,3-dibromopent-1-ene, and 1,4-dibromopent-2-ene. molbase.comguidechem.com

Geometric Isomers: Due to the restricted rotation around the carbon-carbon double bond, this compound can exist as geometric isomers, specifically (E) and (Z) isomers (often referred to as trans and cis, respectively). smolecule.comquizlet.com The (Z) isomer has the higher priority groups on the same side of the double bond, while the (E) isomer has them on opposite sides. quizlet.comnih.gov

Stereoisomers: In addition to geometric isomerism, other forms of stereoisomerism can exist depending on the specific isomer of dibromopentene. For instance, the hydrogenation of this compound can lead to 2,3-dibromopentane, a saturated compound with two chiral centers. This results in the possibility of four stereoisomers: two pairs of enantiomers (non-superimposable mirror images) which are diastereomers of each other. quora.comjuliethahn.com The specific stereochemical outcome of the hydrogenation depends on the starting geometric isomer of this compound and the reaction conditions. smolecule.comdoubtnut.comdoubtnut.com

Below are data tables summarizing the properties of this compound and a comparison of different dibromopentene isomers.

Table 1: Physicochemical Properties of (Z)-1,3-Dibromopent-2-ene

| Property | Value |

| Molecular Formula | C₅H₈Br₂ |

| Molecular Weight | 227.92 g/mol |

| IUPAC Name | (Z)-1,3-dibromopent-2-ene |

| InChI | InChI=1S/C5H8Br2/c1-2-5(7)3-4-6/h3H,2,4H2,1H3/b5-3- |

| InChIKey | BFYFTEZSAVFSKY-HYXAFXHYSA-N |

| Canonical SMILES | CCC(Br)=C(C)Br |

Data sourced from PubChem. nih.gov

Table 2: Comparison of Selected Dibromopentene Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Structural Feature |

| This compound | C₅H₈Br₂ | 227.925 | 59838-04-9 | Double bond between C2 and C3. |

| (Z)-2,3-Dibromopent-2-ene | C₅H₈Br₂ | 227.92 | Not Available | Double bond between C2 and C3, Z-configuration. nih.gov |

| (E)-2,3-Dibromopent-2-ene | C₅H₈Br₂ | 227.92 | Not Available | Double bond between C2 and C3, E-configuration. nih.gov |

| 1,4-Dibromopent-2-ene | C₅H₈Br₂ | 227.927 | 25296-22-4 | Double bond between C2 and C3, bromine at C1 and C4. guidechem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

59838-04-9 |

|---|---|

Molecular Formula |

C5H8Br2 |

Molecular Weight |

227.92 g/mol |

IUPAC Name |

1,3-dibromopent-2-ene |

InChI |

InChI=1S/C5H8Br2/c1-2-5(7)3-4-6/h3H,2,4H2,1H3 |

InChI Key |

BFYFTEZSAVFSKY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CCBr)Br |

Origin of Product |

United States |

Stereochemical Considerations of 1,3 Dibromopent 2 Ene

Geometric Isomerism: Cis and Trans Forms

The carbon-carbon double bond in 1,3-dibromopent-2-ene is the key structural feature that allows for geometric isomerism. This type of isomerism, also known as cis-trans isomerism, arises because the substituents attached to the double-bonded carbons can be located on the same side (cis) or on opposite sides (trans) of the double bond.

In the case of this compound, the two carbons of the double bond are C2 and C3. Carbon 2 is attached to a hydrogen atom and a bromine atom. Carbon 3 is attached to a bromine atom and an ethyl group. For cis-trans isomerism to exist, each carbon of the double bond must be bonded to two different groups. In this compound, C2 has a hydrogen and a bromoethyl group, and C3 has a bromine and a methyl group. Therefore, it can exist as two distinct geometric isomers:

cis-1,3-Dibromopent-2-ene: In this isomer, the two bromine atoms are positioned on the same side of the carbon-carbon double bond.

trans-1,3-Dibromopent-2-ene: In this isomer, the two bromine atoms are located on opposite sides of the carbon-carbon double bond.

These two isomers are stereoisomers, specifically diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This difference in geometry can lead to variations in their physical properties, such as boiling point, melting point, and polarity.

E/Z Configurational Assignment and Notation

The cis-trans notation can sometimes be ambiguous, especially for more complex alkenes. The E/Z notation system provides a more systematic and unambiguous way to describe the configuration of a double bond. This system is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents on each carbon of the double bond based on atomic number.

To assign the E/Z configuration for this compound, we consider the substituents on each of the double-bonded carbons (C2 and C3):

At Carbon 2 (C2): The two substituents are a hydrogen atom (-H) and a bromoethyl group (-CH2Br). According to the CIP rules, bromine has a higher atomic number than carbon, so the bromoethyl group has higher priority than the hydrogen atom.

At Carbon 3 (C3): The two substituents are a bromine atom (-Br) and a methyl group (-CH3). Bromine has a higher atomic number than carbon, so the bromine atom has higher priority than the methyl group.

The E/Z designation is then determined as follows:

(Z)-1,3-Dibromopent-2-ene: If the higher-priority groups on each carbon (the bromoethyl group on C2 and the bromine atom on C3) are on the same side of the double bond, the configuration is designated as (Z), from the German word zusammen (together). This corresponds to the cis isomer.

(E)-1,3-Dibromopent-2-ene: If the higher-priority groups on each carbon are on opposite sides of the double bond, the configuration is designated as (E), from the German word entgegen (opposite). This corresponds to the trans isomer.

Table 1: Configurational Assignment of this compound Isomers

| Isomer | Spatial Arrangement of High-Priority Groups | E/Z Notation |

|---|---|---|

| cis-1,3-Dibromopent-2-ene | Same Side | (Z)-1,3-Dibromopent-2-ene |

Stereochemical Implications in Reaction Pathways

The stereochemistry of this compound is expected to have a significant influence on its chemical reactivity and the stereochemical outcome of its reactions. The different spatial arrangements of the bromine atoms and other substituents in the (E) and (Z) isomers can lead to different reaction products or reaction rates. This is due to steric hindrance and the specific stereoelectronic requirements of certain reaction mechanisms.

For instance, in elimination reactions, the relative orientation of the leaving groups and adjacent protons is crucial. The anti-periplanar arrangement is typically favored for E2 eliminations. The specific conformations adopted by the (E) and (Z) isomers of this compound would determine the feasibility of achieving this geometry, potentially leading to different elimination products or favoring different pathways.

Similarly, in addition reactions across the double bond, the incoming reagents will approach the molecule from different faces depending on the existing stereochemistry. This can lead to the formation of diastereomeric products. For example, the hydrogenation of a related compound, cis-2,3-dibromopent-2-ene, results in the formation of a meso compound, while the hydrogenation of the trans isomer would be expected to yield a racemic mixture. While specific studies on this compound were not identified in the search results, these principles, observed in structurally similar molecules, are applicable.

The stereochemical configuration of the starting material can also direct the stereochemistry of subsequent substitution reactions at the allylic position (C1 or C4). The approach of a nucleophile can be influenced by the steric bulk of the substituents on the double bond, potentially leading to a preference for the formation of one stereoisomer over another.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-1,3-Dibromopent-2-ene |

| (Z)-1,3-Dibromopent-2-ene |

| cis-1,3-Dibromopent-2-ene |

| trans-1,3-Dibromopent-2-ene |

Spectroscopic Analysis and Structural Elucidation of 1,3 Dibromopent 2 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net For 1,3-dibromopent-2-ene, both ¹H (proton) and ¹³C NMR are essential for confirming the molecular structure and, crucially, for distinguishing between the (E) and (Z) isomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (splitting pattern).

For both (E) and (Z) isomers of this compound (C₅H₈Br₂), five distinct proton signals are expected:

A triplet for the methyl protons (-CH₃) at the C5 position.

A multiplet for the methylene (B1212753) protons (-CH₂-) at the C4 position.

A multiplet for the methine proton (-CHBr-) at the C3 position.

A doublet for the vinylic proton (=CH-) at the C2 position.

A doublet for the methine proton (-CHBr-) at the C1 position.

Isomer differentiation is primarily achieved by analyzing the chemical shifts and coupling constants. The spatial proximity of substituents to the double bond protons in the E/Z isomers results in different electronic environments and, therefore, different NMR signals. pearson.com In the (Z)-isomer, the substituents on C1 and C3 are on the same side of the double bond, which can lead to steric compression and through-space electronic effects that typically shift the signals of nearby protons. In contrast, these groups are on opposite sides in the (E)-isomer. This geometric difference is expected to cause measurable variations in the chemical shifts of the vinylic proton at C2 and the methine proton at C3.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For both isomers of this compound, five distinct signals are anticipated, corresponding to the five carbon atoms in the structure. The chemical shifts of the sp² carbons of the double bond (C2 and C3) are particularly diagnostic and are expected to differ between the (E) and (Z) isomers due to stereochemical influences. docbrown.infodocbrown.info Carbons in the (Z)-isomer often experience a shielding effect (upfield shift) compared to the (E)-isomer, a phenomenon known as the "gamma-gauche effect."

Predicted NMR Data

While specific experimental data for this compound is not widely published, expected chemical shift values can be predicted based on established principles and data from analogous bromoalkenes. rsc.org

| Predicted ¹H and ¹³C NMR Data for this compound Isomers | ||

|---|---|---|

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| C1 (-CH₂Br) | ~3.9 - 4.2 (d) | ~30 - 35 |

| C2 (=CH-) | ~5.8 - 6.2 (m) | ~125 - 135 |

| C3 (=CBr-) | - | ~115 - 125 |

| C4 (-CH₂-) | ~2.2 - 2.5 (m) | ~35 - 40 |

| C5 (-CH₃) | ~1.0 - 1.2 (t) | ~12 - 15 |

Advanced Spectroscopic Methods for Elucidating Molecular Architecture

To build a complete and unambiguous picture of the molecular structure, advanced spectroscopic techniques are employed to complement 1D NMR data. researchgate.net

Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments are invaluable for establishing the connectivity of atoms within a molecule. modgraph.co.uk

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would confirm the proton-proton coupling network. For this compound, it would show correlations between the C5 methyl protons and the C4 methylene protons, between the C4 methylene protons and the C3 methine proton, and between the C3 methine proton and the C2 vinylic proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C spectrum, confirming the assignment of each C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). For instance, it could show a correlation between the C5 methyl protons and the C3 and C4 carbons, providing further confirmation of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly powerful for isomer differentiation as it detects protons that are close in space, irrespective of whether they are bonded. diva-portal.org In the (Z)-isomer, a NOE correlation would be expected between the vinylic proton at C2 and the protons on C4 due to their spatial proximity, a correlation that would be absent or much weaker in the (E)-isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. libretexts.org For this compound, the mass spectrum would exhibit a distinctive molecular ion (M⁺) peak cluster. Due to the natural abundance of two bromine isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, any fragment containing two bromine atoms will appear as a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of roughly 1:2:1. docbrown.infodocbrown.info Fragments containing a single bromine atom would appear as a doublet (M, M+2) with a 1:1 intensity ratio. docbrown.infodocbrown.info

Common fragmentation patterns for haloalkenes involve the loss of a bromine atom or the cleavage of C-C bonds to form stable carbocations, such as resonance-stabilized allylic cations. youtube.com

| Expected Mass Spectrometry Data for C₅H₈Br₂ | |

|---|---|

| Molecular Formula | C₅H₈Br₂ |

| Molecular Weight | ~228 g/mol (using most common isotopes) |

| Molecular Ion Pattern | Triplet at m/z ~226, 228, 230 (ratio ~1:2:1) |

| Key Fragmentation | Loss of Br (m/z ~147, 149), Loss of C₂H₅ (m/z ~199, 201, 203) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to bond vibrations. missouri.edu The IR spectrum of this compound would show characteristic absorption bands confirming key structural features.

| Characteristic IR Absorption Bands for this compound | |

|---|---|

| Functional Group/Bond | Expected Absorption Range (cm⁻¹) |

| C-H stretch (sp³ carbons) | 2850 - 3000 uc.edu |

| C-H stretch (sp² carbon, vinylic) | 3000 - 3100 libretexts.org |

| C=C stretch (alkene) | 1620 - 1680 pressbooks.pub |

| C-Br stretch | 500 - 690 missouri.edulibretexts.org |

The combination of these spectroscopic methods provides a powerful and synergistic approach, allowing for the unambiguous structural elucidation and isomeric assignment of this compound.

Theoretical and Computational Investigations of 1,3 Dibromopent 2 Ene

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1,3-Dibromopent-2-ene. These calculations, typically employing Density Functional Theory (DFT) or ab initio methods, provide insights into the electronic structure, which in turn dictates the molecule's stability and reactivity.

The stability of the E and Z isomers of this compound would be a primary focus. By calculating the total electronic energy of each isomer, researchers can predict their relative stabilities. The distribution of electron density, visualized through molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energies of these frontier orbitals are key indicators of the molecule's ability to act as a nucleophile or an electrophile. For instance, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack.

Table 1: Hypothetical Calculated Electronic Properties of this compound Isomers

| Property | (E)-1,3-Dibromopent-2-ene | (Z)-1,3-Dibromopent-2-ene |

|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | +1.25 |

| HOMO Energy (eV) | -9.85 | -9.78 |

| LUMO Energy (eV) | -0.45 | -0.42 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify the transition states that connect reactants to products, providing a detailed picture of the reaction mechanism.

For reactions such as nucleophilic substitution or elimination, computational models can determine whether the reaction proceeds through a concerted or a stepwise mechanism. The geometry of the transition state structure reveals the arrangement of atoms at the peak of the energy barrier, offering clues about the factors that control the reaction rate. The activation energy, calculated as the energy difference between the reactants and the transition state, is a critical parameter for predicting reaction kinetics.

For example, in a hypothetical reaction with a nucleophile, computational studies could distinguish between an SN2' mechanism, where the nucleophile attacks the double bond, and a direct SN2 attack at the carbon bearing a bromine atom. The calculated energy barriers for each pathway would indicate the favored mechanism. mdpi.com

Prediction of Stereoselectivity and Regioselectivity in Reaction Pathways

Many reactions of this compound are expected to yield multiple products, and computational chemistry provides a powerful means to predict the stereoselectivity (the preferential formation of one stereoisomer) and regioselectivity (the preferential reaction at one site over another).

By calculating the activation energies for the formation of all possible products, a theoretical prediction of the product distribution can be made. For instance, in an addition reaction to the double bond, the incoming reagent could approach from different faces of the molecule, leading to different stereoisomers. The transition state energies for these approaches would determine the stereochemical outcome.

Similarly, for a molecule with multiple reactive sites like this compound, the regioselectivity of a reaction can be predicted. The relative energies of the transition states leading to different constitutional isomers would indicate the most likely product. These predictions are often rationalized by analyzing the electronic properties of the substrate, such as the distribution of atomic charges and the shapes of the frontier molecular orbitals. researchgate.netresearchgate.net

Table 2: Hypothetical Calculated Activation Energies for a Regioselective Reaction

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| Attack at C1 | 25.4 | No |

Conformational Analysis and Molecular Dynamics

The three-dimensional shape, or conformation, of this compound is not static. The molecule can adopt various conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Computational methods can systematically explore the conformational space by rotating dihedral angles and calculating the corresponding energies. This results in a potential energy landscape that reveals the low-energy conformers that are most likely to be populated at a given temperature.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the accessible conformations and provide insights into the flexibility and dynamic properties of this compound. This information is particularly valuable for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate for Complex Molecules

The unique arrangement of bromine atoms in 1,3-dibromopent-2-ene, one on an sp²-hybridized carbon (vinylic) and one on an sp³-hybridized carbon (allylic), imparts distinct reactivity at each site. The allylic bromide is susceptible to nucleophilic substitution, while the vinylic bromide can participate in cross-coupling reactions. This dual reactivity allows for sequential, site-selective functionalization, making it a valuable intermediate for constructing complex molecular architectures.

While specific research on this compound is limited, the broader class of dihaloalkenes is widely used. For instance, related compounds like 1,1-dihalo-1-alkenes are precursors for synthesizing terminal alkynes, 1-alkynyl bromides, and participate in various palladium-catalyzed cross-coupling and cyclization reactions. This highlights the potential of dibromoalkenes to serve as versatile platforms for generating molecular diversity.

Strategies for Macrocyclic Enynes Synthesis Utilizing Vicinal Dibromoalkenes

Although this compound is not a vicinal dibromoalkene (where bromines are on adjacent carbons), the use of vicinal dibromoalkenes in macrocyclization represents a significant strategy in organic synthesis that merits discussion. Macrocyclic enynes are core structures in a number of potent antitumor antibiotics and cytotoxic alkaloids. acs.org A key challenge in their synthesis via ring-closing metathesis (RCM) is the competition between desired ene-ene metathesis and a more thermodynamically favored ene-yne pathway. acs.orgacs.org

A novel strategy overcomes this by using vicinal dibromoalkenes as "protected" alkynes. acs.orgacs.orgescholarship.org In this approach, an alkyne is first brominated to form a stable, tetrasubstituted vicinal dibromoalkene. acs.org This group is inert to metathesis conditions, allowing a selective ene-ene ring-closing reaction to proceed elsewhere in the molecule without interference from the protected alkyne. acs.orgacs.org Following the successful formation of the macrocyclic diene, the alkyne functionality is restored through a zinc-promoted deprotection (debromination) step, yielding the final macrocyclic enyne in high yields. acs.orgacs.org This method has proven effective for creating diverse macrocycles of various ring sizes, including those with cyclic ether and sulfonamide moieties. acs.org

Potential Contributions to Specialty Polymer and Material Development

The 1,3-diene structural motif is a fundamental building block in polymer science, most notably in the production of synthetic rubbers. mdpi.com The presence of two bromine atoms in this compound offers unique opportunities for creating specialty polymers and advanced materials. These bromine atoms can serve as functional handles for various chemical transformations.

One potential application is in acyclic diene metathesis (ADMET) polymerization. Functionalized dienes can be polymerized to yield chiral or specialty polyolefins. researchgate.net The bromine atoms in this compound could be retained in the polymer backbone, imparting properties such as flame resistance, a known application of organobromine compounds. wikipedia.org

Alternatively, the bromine atoms could be used as initiation or branching points for graft polymerization, or they could be replaced in post-polymerization modification steps to introduce other functional groups. rsc.orgnih.gov This allows for the tailoring of polymer properties, such as transitioning a hydrophobic polymer into a hydrophilic one. doi.org For example, diene-based polymers containing amine groups have been synthesized, and their properties can be dramatically altered by converting them into water-soluble quaternized ammonium (B1175870) polymers. doi.org The debromination of a polymer derived from this compound could also create conjugated backbones, a key feature in conductive polymers and other electronic materials.

Interactive Data Table: Properties of Related Dibromoalkenes Note: Data for the specific isomer this compound is not readily available. The table below lists computed data for related isomers to provide context.

| Property | (Z)-2,3-dibromopent-2-ene nih.gov | 3,4-Dibromopent-2-ene nih.gov | (E)-1,3-dibromobut-2-ene nih.gov |

|---|---|---|---|

| Molecular Formula | C5H8Br2 | C5H8Br2 | C4H6Br2 |

| Molecular Weight | 227.92 g/mol | 227.92 g/mol | 213.90 g/mol |

| XLogP3-AA | 3.1 | 2.7 | 2.3 |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 0 | 0 | 0 |

| Rotatable Bond Count | 1 | 1 | 1 |

Q & A

Q. What are the optimal synthetic routes for 1,3-dibromopent-2-ene, and how can purity be validated?

Methodological Answer: Synthesis typically involves bromination of pent-2-ene derivatives under controlled conditions. Key steps include:

- Stoichiometric control : Use a molar ratio of 1:2 for alkene to bromine to avoid over-bromination .

- Temperature modulation : Conduct reactions at 0–5°C to minimize side reactions (e.g., diradical formation) .

- Purification : Employ fractional distillation followed by GC-MS to confirm purity (>98%) and identify byproducts like 1,2-dibromopentane .

- Data reporting : Include raw spectral data (e.g., H/C NMR, IR) with error margins (±0.5 ppm for NMR shifts) in appendices, retaining processed data (integration ratios, coupling constants) in the main text .

Q. How can spectroscopic techniques distinguish this compound from structural isomers?

Methodological Answer:

- NMR analysis : The trans-vinylic protons in this compound exhibit characteristic splitting () due to geminal coupling, absent in 1,2-isomers. C NMR will show deshielded sp carbons at ~120–125 ppm .

- Mass spectrometry : Look for fragmentation patterns (e.g., loss of Br at m/z 79/81) and isotopic abundance ratios (1:1 for two bromine atoms) .

Q. What experimental conditions influence the stability of this compound during storage?

Methodological Answer:

- Degradation analysis : Conduct accelerated stability studies under UV light, humidity, and oxygen exposure. Monitor via HPLC for decomposition products (e.g., hydrobromic acid, aldehydes) .

- Storage recommendations : Use amber vials under inert gas (argon) at –20°C, with stability validated over 6 months using kinetic modeling (Arrhenius plots) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational chemistry?

Methodological Answer:

- DFT simulations : Optimize transition states for bromine elimination or nucleophilic substitution using Gaussian09 at the B3LYP/6-31G(d) level. Compare activation energies () with experimental kinetics .

- Solvent effects : Simulate polarizable continuum models (PCM) to assess solvolysis pathways in polar aprotic solvents .

Q. How should researchers address contradictions in reported reactivity data for this compound?

Methodological Answer:

Q. What analytical methods are most effective for characterizing degradation products of this compound in environmental matrices?

Methodological Answer:

- LC-HRMS : Use a C18 column with ESI-MS in negative ion mode to detect brominated aldehydes (exact mass: 180.8992 Da) .

- Isotopic labeling : Introduce C-labeled analogs to trace degradation pathways via isotope-ratio mass spectrometry .

Q. How can the thermodynamic vs. kinetic control of this compound synthesis be experimentally determined?

Methodological Answer:

Q. What stereochemical outcomes arise in cycloaddition reactions with this compound, and how are they analyzed?

Methodological Answer:

Q. How can in silico docking studies predict the interaction of this compound derivatives with biological targets?

Methodological Answer:

Q. What advanced surface-chemistry techniques can probe the adsorption behavior of this compound on catalytic materials?

Methodological Answer:

- In situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) : Monitor adsorption/desorption on metal oxides (e.g., TiO) under controlled atmospheres .

- STM (Scanning Tunneling Microscopy) : Image molecular orientation on Au(111) surfaces at nanoscale resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.